Magnesium bromide (CAS 7789-48-2) is a versatile alkaline earth metal halide characterized by its moderate Lewis acidity, high solubility in ethereal solvents, and favorable electrochemical profile [1]. In industrial and laboratory settings, anhydrous MgBr2 is primarily procured as a specialized Lewis acid catalyst, a precursor for organomagnesium ate complexes, and a high-performance electrolyte salt for magnesium-ion batteries [2]. Unlike its chloride counterpart, MgBr2 readily forms stable etherates (e.g., MgBr2·OEt2), enabling homogeneous reactions in non-polar and weakly polar aprotic solvents [3]. Its specific balance of halide polarizability and magnesium coordination strength makes it a critical material for processes requiring precise stereocontrol, mild epoxide ring-opening, or highly reversible magnesium plating and stripping[1].
Substituting magnesium bromide with cheaper magnesium chloride (MgCl2) or more reactive magnesium iodide (MgI2) frequently leads to process failures in both organometallic synthesis and battery engineering [1]. MgCl2 suffers from severe solubility limitations in standard ethereal solvents like diethyl ether, often requiring the addition of alcohols or high-boiling donors that poison moisture-sensitive Grignard or ate-complex intermediates[2]. Conversely, while MgI2 offers higher solubility and stronger Lewis acidity, it is highly prone to oxidation and can trigger unwanted side reactions, such as excessive halide exchange or ether cleavage [3]. In electrochemical applications, MgCl2 exhibits prohibitively high nucleation overpotentials and narrow anodic stability windows, leading to rapid electrolyte degradation and poor Coulombic efficiency during magnesium plating [1]. Therefore, MgBr2 provides a necessary balance of high ether solubility, moderate Lewis acidity, and high anodic stability that cannot be replicated by in-class substitutes.
In the formulation of non-aqueous electrolytes for magnesium batteries, the choice of halide salt fundamentally dictates the interfacial stability and plating efficiency. Research demonstrates that MgBr2-based electrolytes achieve an anodic stability of 3.1 V (vs Mg/Mg2+ on a Pt electrode), quantitatively outperforming MgCl2 formulations [1]. Furthermore, MgBr2 reduces the magnesium nucleation overpotential to 0.39 V, compared to 0.71 V for MgCl2 and 0.70 V for MgI2 [1]. This lower energy barrier facilitates dendrite-free magnesium deposition, enabling an average Coulombic efficiency of 99.26% over 1000 cycles [1].
| Evidence Dimension | Nucleation overpotential and anodic stability |
| Target Compound Data | MgBr2: 0.39 V overpotential; 3.1 V anodic stability |
| Comparator Or Baseline | MgCl2: 0.71 V overpotential; 1.95 V anodic stability |
| Quantified Difference | 45% reduction in nucleation overpotential; 1.15 V increase in anodic stability |
| Conditions | Non-aqueous electrolyte formulation, Pt working electrode, 0.5 mA/cm2 current density |
Procuring MgBr2 instead of MgCl2 for battery electrolytes is critical for pairing with high-voltage cathodes and ensuring long-term cycle life without passivation.
The synthesis of Grignard reagents, magnesium ate complexes, and homogeneous Lewis acid solutions heavily relies on the solubility of the magnesium halide in ethereal solvents. MgBr2 is highly soluble in diethyl ether, readily forming stable, soluble etherates (e.g., MgBr2·OEt2) that participate in homogeneous catalysis [1]. In stark contrast, anhydrous MgCl2 is virtually insoluble in pure diethyl ether, with a solubility of less than 0.0001 moles per 100 grams of ether [1]. Attempting to force MgCl2 into solution requires the addition of electron-donating alcohols or THF at elevated temperatures, which can interfere with moisture- and proton-sensitive downstream reactions [2].
| Evidence Dimension | Solubility in pure diethyl ether |
| Target Compound Data | MgBr2: Highly soluble, forms stable liquid etherate phases |
| Comparator Or Baseline | MgCl2: <0.0001 mol / 100g ether |
| Quantified Difference | Orders of magnitude higher solubility for MgBr2 |
| Conditions | Anhydrous diethyl ether at standard ambient temperatures (0-25°C) |
MgBr2 allows chemists to maintain strictly aprotic, ether-only solvent systems, preventing the poisoning of sensitive organometallic reagents.
As a mild Lewis acid, MgBr2 provides an effective balance of carbonyl activation and leaving-group stabilization. In the catalytic Darzens reaction between phenacyl bromide and aromatic aldehydes, utilizing 10 mol% MgBr2 affords the desired trans-epoxy ketone in 85% yield within 2 hours [1]. When MgCl2 is substituted under identical conditions, the reaction requires 5 hours to reach only a 73% yield [1]. MgI2 performs even worse, yielding only 6% due to competing side reactions [1]. The superior performance of MgBr2 is attributed to the larger size and polarizability of the bromide ion, which modulates the Lewis acidity of the magnesium center.
| Evidence Dimension | Product yield and reaction time |
| Target Compound Data | MgBr2: 85% yield in 2 hours |
| Comparator Or Baseline | MgCl2: 73% yield in 5 hours; MgI2: 6% yield |
| Quantified Difference | 12% higher absolute yield in 60% less time compared to MgCl2 |
| Conditions | 10 mol% catalyst, acetonitrile solvent, 0°C, excess triethylamine |
For industrial fine chemical synthesis, MgBr2 significantly reduces reactor time while improving overall product recovery compared to other magnesium halides.
Directly leveraging its 3.1 V anodic stability and low nucleation overpotential, MgBr2 is a highly effective halide additive for formulating non-aqueous, dendrite-free electrolytes, enabling stable long-term cycling of next-generation energy storage systems[1].
Due to its excellent solubility in ethereal solvents and tuned Lewis acidity, MgBr2 is selected for stereoselective Darzens reactions, mild epoxide ring-openings, and specific deprotections where MgCl2 fails due to insolubility or poor kinetics [2].
MgBr2 is utilized in the in-situ generation of highly nucleophilic but weakly basic magnesium ate complexes (e.g., for selective ketone alkylation), where maintaining a strictly aprotic, ether-based environment is mandatory and chloride salts precipitate out[3].